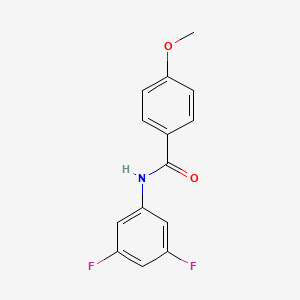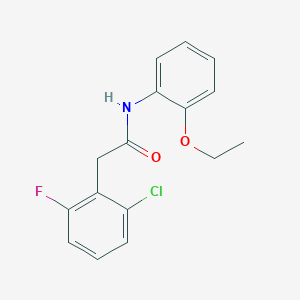![molecular formula C23H20N2O5 B14959450 8-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14959450.png)
8-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that features a unique combination of benzodioxole, pyrazole, and chromenone moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting with the preparation of the benzodioxole and pyrazole intermediates. The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions. The pyrazole ring is often formed by the reaction of hydrazine with a 1,3-diketone. These intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
8-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced using agents like sodium borohydride to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could yield various alcohol derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer.
作用机制
The mechanism by which 8-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
相似化合物的比较
Similar Compounds
1-(1,3-benzodioxol-5-yl)ethanone: A simpler compound with a benzodioxole moiety.
3-(1,3-benzodioxol-5-yl)-2-oxiranyl(4-methoxyphenyl)methanone: Another compound with a benzodioxole moiety, but with different functional groups.
Uniqueness
8-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its complex structure, which combines multiple bioactive moieties
属性
分子式 |
C23H20N2O5 |
|---|---|
分子量 |
404.4 g/mol |
IUPAC 名称 |
8-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C23H20N2O5/c1-11-7-19-21(13-3-2-4-14(13)23(27)30-19)22(26)20(11)16-9-15(24-25-16)12-5-6-17-18(8-12)29-10-28-17/h5-8,15,24,26H,2-4,9-10H2,1H3 |
InChI 键 |
QUVABAIZQJMEOE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1C4=NNC(C4)C5=CC6=C(C=C5)OCO6)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-YL}-1-(furan-2-carbonyl)piperidine-4-carboxamide](/img/structure/B14959379.png)
![methyl 2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B14959389.png)
![4,6'-dimethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B14959392.png)
![[1-({[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B14959400.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B14959403.png)
![6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[morpholin-4-yl(phenyl)methyl]-4H-chromen-4-one](/img/structure/B14959413.png)
![N-(1,3-benzodioxol-5-yl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959430.png)
![N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B14959435.png)
![1-(3,4-dimethylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14959441.png)
![2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide](/img/structure/B14959445.png)
![[2-(3-Methoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone](/img/structure/B14959447.png)
![(2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B14959455.png)

